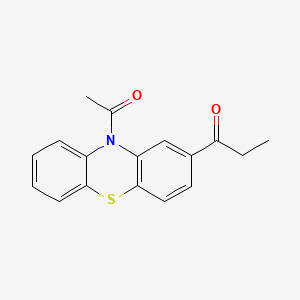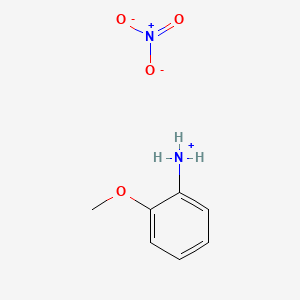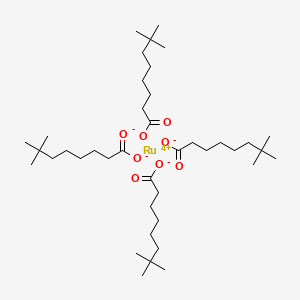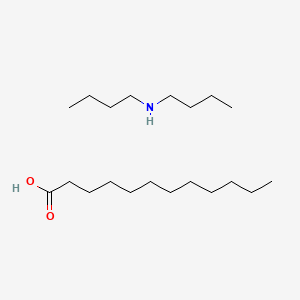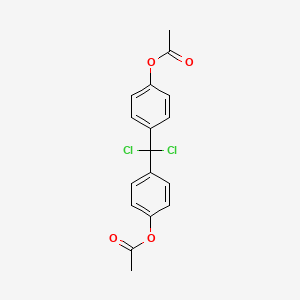
4,4'-(Dichloromethylene)bisphenyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Dichloromethylene)bisphenyl diacetate is a chemical compound with the molecular formula C17H14Cl2O4 It is known for its unique structure, which includes two phenyl rings connected by a dichloromethylene bridge and esterified with acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Dichloromethylene)bisphenyl diacetate typically involves the reaction of 4,4’-(Dichloromethylene)bisphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete esterification of the phenolic groups.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Dichloromethylene)bisphenyl diacetate may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Dichloromethylene)bisphenyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the dichloromethylene bridge to a methylene bridge.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic catalysts are employed to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 4,4’-(Methylene)bisphenyl diacetate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,4’-(Dichloromethylene)bisphenyl diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4,4’-(Dichloromethylene)bisphenyl diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloromethylene bridge and acetate groups play a crucial role in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(Methylene)bisphenyl diacetate
- 4,4’-(Dichloromethylene)bisphenol
- 4,4’-(Dichloromethylene)bisphenyl dimethyl ether
Uniqueness
4,4’-(Dichloromethylene)bisphenyl diacetate is unique due to its dichloromethylene bridge, which imparts distinct chemical properties compared to similar compounds
Propiedades
Número CAS |
89347-16-0 |
|---|---|
Fórmula molecular |
C17H14Cl2O4 |
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
[4-[(4-acetyloxyphenyl)-dichloromethyl]phenyl] acetate |
InChI |
InChI=1S/C17H14Cl2O4/c1-11(20)22-15-7-3-13(4-8-15)17(18,19)14-5-9-16(10-6-14)23-12(2)21/h3-10H,1-2H3 |
Clave InChI |
OMKRDBYMAHIWNV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(=O)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


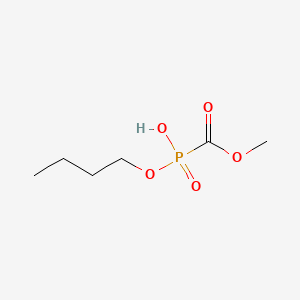
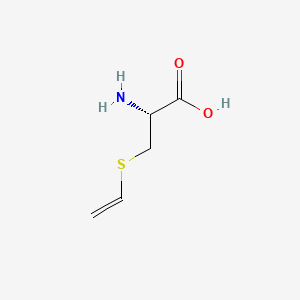

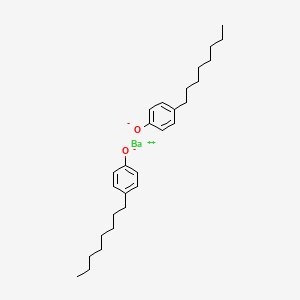
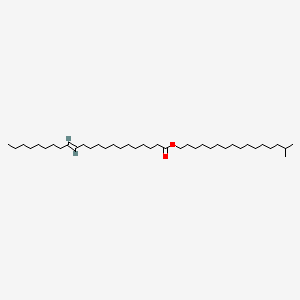
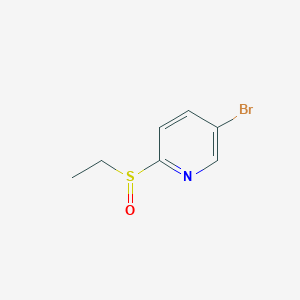

![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
